![molecular formula C14H21NO3 B2734840 3-[(Acetylamino)methyl]adamantane-1-carboxylic acid CAS No. 696653-76-6](/img/structure/B2734840.png)

3-[(Acetylamino)methyl]adamantane-1-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

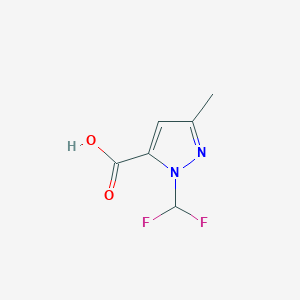

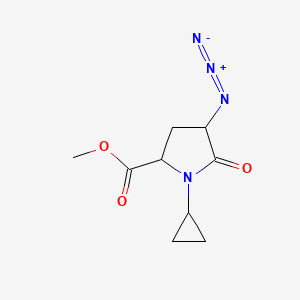

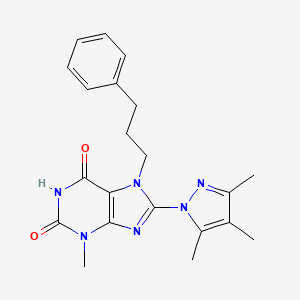

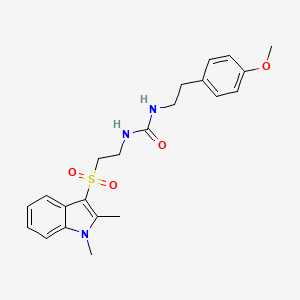

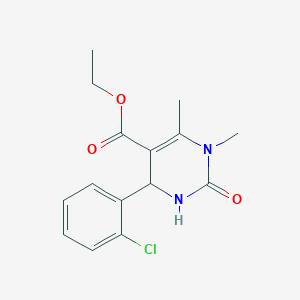

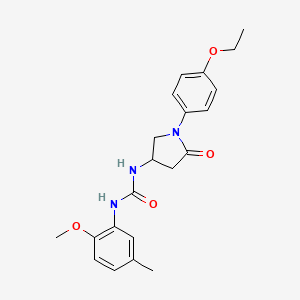

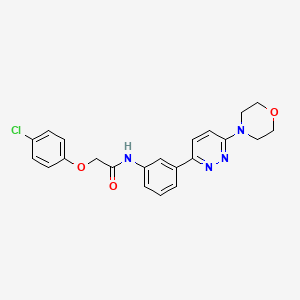

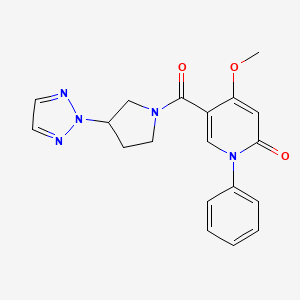

“3-[(Acetylamino)methyl]adamantane-1-carboxylic acid” is an organic compound with the CAS Number: 696653-76-6 . It has a molecular weight of 251.33 . The IUPAC name for this compound is 3-[(acetylamino)methyl]-1-adamantanecarboxylic acid .

Molecular Structure Analysis

The InChI code for “3-[(Acetylamino)methyl]adamantane-1-carboxylic acid” is 1S/C14H21NO3/c1-9(16)15-8-13-3-10-2-11(4-13)6-14(5-10,7-13)12(17)18/h10-11H,2-8H2,1H3,(H,15,16)(H,17,18) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

The physical and chemical properties of “3-[(Acetylamino)methyl]adamantane-1-carboxylic acid” include a molecular weight of 251.33 . More detailed properties such as melting point, boiling point, and solubility are not available in the current literature.Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Synthesis of Substituted Bridged Carboxylic Acids : New derivatives starting from bridged carboxylic acids of the adamantane series were synthesized, including amino acids from 1-acetylamino- and 1,3-diacetylamino derivatives. These compounds serve as a molecular platform for the synthesis of polymeric materials, highlighting their potential in materials science (E. Ivleva et al., 2020).

Functionalized Adamantanes for Material Science : The study on fluoroadamantane acids and amines assesses the impact of bridgehead fluorine substitution on solution- and solid-state properties, revealing significant electronic effects within the adamantane framework. This research informs the design of materials with specific physicochemical properties (V. J. Jasys et al., 2000).

Applications in Material Science and Catalysis

Metal-Organic Frameworks (MOFs) : Adamantane tectons were used to design mixed-ligand copper(II) metal-organic frameworks, showcasing the utility of adamantane derivatives in constructing complex structures with potential applications in catalysis, gas storage, and separation technologies (G. A. Senchyk et al., 2013).

C-H Bond Oxidation in Organic Synthesis : A palladium(II) acetate-catalyzed method for the synthesis of 1,2-substituted adamantane carboxylic acids demonstrates the role of adamantane derivatives in facilitating complex organic transformations, which could be relevant for synthesizing pharmaceuticals and fine chemicals (Marta Larrosa et al., 2018).

Antimicrobial Activity

Antimicrobial Properties : Synthesis and evaluation of N′-heteroarylidene-1-adamantylcarbohydrazides and related compounds have shown significant antimicrobial activity against a range of bacteria and the yeast Candida albicans. This highlights the potential of adamantane derivatives in developing new antimicrobial agents (A. El-Emam et al., 2012).

Photoresist and Nanotechnology

Photoresist Materials : Novel ester acetal polymers derived from 1,3-adamantanedicarboxylic acid have been developed for use as positive photoresists in 193 nm photolithography. This application is critical in the fabrication of semiconductor devices, demonstrating the role of adamantane derivatives in advanced technological applications (Liyuan Wang et al., 2007).

Safety And Hazards

Propiedades

IUPAC Name |

3-(acetamidomethyl)adamantane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO3/c1-9(16)15-8-13-3-10-2-11(4-13)6-14(5-10,7-13)12(17)18/h10-11H,2-8H2,1H3,(H,15,16)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MORUZSVHEJQCOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC12CC3CC(C1)CC(C3)(C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(Acetylamino)methyl]adamantane-1-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-((3-fluoro-4-methylphenyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2734760.png)

![6-[(2-Chlorophenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2734763.png)

![3-(benzenesulfonyl)-N-[4-(1,3-benzothiazol-2-yl)phenyl]propanamide](/img/structure/B2734764.png)

![N-{3-cyano-4-[(4-methylphenyl)sulfanyl]phenyl}-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2734765.png)

![[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2734777.png)

![N-(4-acetylphenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2734780.png)